2-Tricloroacetil-1-metilpirrol

Descripción general

Descripción

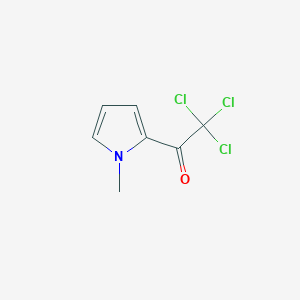

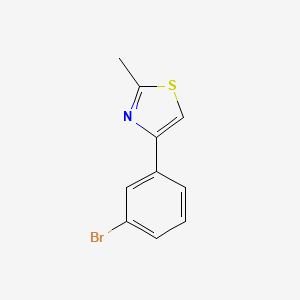

2-Trichloroacetyl-1-methylpyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The trichloroacetyl group attached to the pyrrole ring at the second position indicates the presence of a trichloromethyl ketone functional group, which can significantly alter the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of 2-Trichloroacetyl-1-methylpyrrole and related compounds can be achieved through various methods. One approach involves the chloromethylation of pyrroles containing electron-withdrawing groups at the 2-position, such as trichloroacetyl groups. This reaction proceeds without the need for a Friedel-Crafts catalyst and yields chloromethylpyrroles, which are versatile intermediates for further chemical transformations . Another method for synthesizing related pyrrole derivatives is the acylation of amino acid methyl esters with 1-butyl-2-(trichloroacetyl) pyrrole, which provides good yields at room temperature .

Molecular Structure Analysis

The molecular structure of 1-methylpyrrol-2-yl trichloromethyl ketone, a closely related compound to 2-Trichloroacetyl-1-methylpyrrole, has been determined through crystallographic analysis. The structure exhibits C–Cl,O halogen bonds and weak C–H,O hydrogen bonds. The presence of halogen bonding and the anisotropy of the electron charge density for the Cl-atom within the C–Cl,O contact have been experimentally detected, which suggests interesting intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The trichloroacetyl group in pyrrole derivatives is known to be reactive and can be converted into acids, esters, or amides. This reactivity makes 2-Trichloroacetyl-1-methylpyrrole a potential intermediate for the synthesis of various organic compounds, including oligoamides used in biotechnology for gene expression regulation. The trichloroacetyl group can also facilitate the introduction of amino groups through nitration and subsequent reduction processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetyl-1-methylpyrrole and its isomers have been studied through calorimetric and computational methods. The enthalpies of formation in both the condensed and gas phases have been determined, indicating the thermodynamic stability of these compounds. High-level ab initio molecular orbital calculations have been used to estimate gas-phase enthalpies of formation, bond dissociation enthalpies, gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies. These properties are crucial for understanding the reactivity and potential applications of 2-Trichloroacetyl-1-methylpyrrole .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

2-Tricloroacetil-1-metilpirrol se ha estudiado por su potencial para combatir infecciones microbianas. Sirve como precursor en la síntesis de calconas a base de pirrol, que han mostrado prometedores efectos antimicrobianos contra bacterias patógenas y especies de Candida . Estos compuestos se evalúan mediante ensayos de viabilidad celular microbiana de microdilución y luminiscencia de ATP para determinar su eficacia.

Evaluación de Citotoxicidad

Este compuesto también es instrumental para evaluar los efectos citotóxicos en varias líneas celulares de cáncer, incluido el adenocarcinoma pulmonar humano A549 y el carcinoma hepatocelular humano HepG2 . El ensayo MTT se realiza comúnmente para evaluar la citotoxicidad, proporcionando información sobre las posibles aplicaciones terapéuticas de los derivados de pirrol en el tratamiento del cáncer.

Pruebas de Genotoxicidad

Los derivados de this compound se someten a pruebas de genotoxicidad para garantizar su seguridad para el uso terapéutico. El ensayo Ames MPF es una de esas pruebas que ayuda a determinar si estos compuestos causan mutaciones genéticas . Esto es crucial para desarrollar nuevos medicamentos que no solo sean efectivos, sino también seguros para el uso a largo plazo.

Síntesis de Derivados de Pirrol

En química sintética, this compound se utiliza para crear una variedad de derivados de pirrol. Estos derivados tienen diversas aplicaciones, que van desde productos farmacéuticos hasta la ciencia de los materiales. Por ejemplo, se puede usar para sintetizar pirrol-2-carboxilatos y pirrolo[1,2-a]pirazinas, que tienen aplicaciones potenciales en el desarrollo de fármacos y la electrónica orgánica .

Intermedio Químico

Como intermedio químico, este compuesto juega un papel en la producción de moléculas más complejas. Puede participar en reacciones multicomponentes, donde reacciona con otras sustancias químicas para formar nuevos compuestos con aplicaciones potenciales en química medicinal y ciencias de los materiales .

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

It is known that the compound can undergo acylation to afford 4-acyl derivatives . This suggests that it may interact with biochemical pathways involving acylation reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNISUGCOYWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380395 | |

| Record name | 2-Trichloroacetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21898-65-7 | |

| Record name | 2-Trichloroacetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Trichloroacetyl-1-methylpyrrole in the synthesis of (±)-Dibromoisophakellin?

A1: 2-Trichloroacetyl-1-methylpyrrole serves as a crucial building block in the synthesis of the A-B-C tricyclic structure of (±)-Dibromoisophakellin []. The researchers first synthesized 2-Trichloroacetyl-1-methylpyrrole through a Friedel-Craft acylation reaction between N-methylpyrrole and trichloroacetyl chloride. This compound then undergoes a series of transformations, including methoxide substitution, saponification, and amide bond formation, ultimately leading to the desired tricyclic structure, a precursor to (±)-Dibromoisophakellin.

Q2: Can you elaborate on the significance of targeting (±)-Dibromoisophakellin in this research?

A2: (±)-Dibromoisophakellin belongs to a family of marine alkaloids that exhibit promising biological activities, including antitumor and immunosuppressive properties, with notably low toxicity []. These characteristics make this group of alkaloids, including (±)-Dibromoisophakellin, attractive targets for total synthesis efforts. The researchers aimed to develop an efficient synthetic route to access these compounds and explore their therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)